1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Description
The compound 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one features a piperidine core substituted at the 3-position with a 4-methyl-1,2,4-triazole moiety and at the 1-position with an acryloyl (prop-2-en-1-one) group. This structure combines a heterocyclic amine (piperidine) with a triazole ring and a reactive α,β-unsaturated ketone, making it a candidate for covalent binding in medicinal chemistry applications, particularly kinase inhibition .
Properties
IUPAC Name |
1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-10(16)15-6-4-5-9(7-15)11-13-12-8-14(11)2/h3,8-9H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFJQJELMBNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazole intermediate.
Formation of the Prop-2-en-1-one Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The triazole and piperidine rings can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole or piperidine rings.
Scientific Research Applications
1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes and receptors, leading to various biological effects. The piperidine moiety may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate key biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Acryloyl Motifs
Ibrutinib
- Structure: 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one .
- Key Differences: Replaces the 4-methyltriazole with a pyrazolo[3,4-d]pyrimidine ring. Includes a phenoxyphenyl substituent for enhanced hydrophobic interactions.
- Functional Impact : Ibrutinib is a Bruton’s tyrosine kinase (BTK) inhibitor approved for hematologic cancers. The pyrazolo-pyrimidine group enhances hinge-region binding, while the acryloyl group enables covalent cysteine targeting .
(R)-1d (Optimized Covalent MKK7 Inhibitor)
- Structure: (R)-1-(3-(4-Amino-3-(1-(4-chloro-2-hydroxyphenyl)-1H-1,2,3-triazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one .
- Key Differences :
- Incorporates a chloro-hydroxyphenyl-triazole-pyrazolopyrimidine substituent.
- The 1,2,3-triazole linker increases structural rigidity.
- Functional Impact : This compound inhibits MKK7 via covalent binding, demonstrating the versatility of acryloyl-piperidine scaffolds in kinase targeting .
Enaminone Derivatives
- Example: 3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one .
- Key Differences: Replaces the triazole with a dimethylamino group and a phenyl-piperidine substituent.
- Functional Impact: Such enaminones are intermediates in synthesizing anti-ulcer agents, highlighting the role of the acryloyl group in modulating reactivity .
Compounds with Triazole Moieties
2-Aminothiazole Sulfonamides
- Example: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide .
- Key Differences: Uses a thiazole-sulfonamide backbone instead of piperidine-acryloyl.
Triazol-3-one Derivatives
- Example: 4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
- Key Differences :
- Complex dioxolane-piperazine-triazolone architecture.
- Lacks the acryloyl group, reducing covalent reactivity.
- Functional Impact : Such derivatives are explored for antifungal activity, emphasizing triazole’s role in target engagement .
Physicochemical and Pharmacokinetic Comparisons
Structure-Activity Relationship (SAR) Insights
- Acryloyl Group : Critical for covalent inhibition; its absence (e.g., in triazolone derivatives) reduces irreversible binding .
- Triazole vs. Pyrazolo-pyrimidine : Triazole offers hydrogen-bonding capability but may reduce affinity compared to bulkier heterocycles like pyrazolo-pyrimidine in Ibrutinib .
- Piperidine Substitution : 3-Position substitution (e.g., 4-methyltriazole) balances solubility and target engagement compared to phenyl-piperidine derivatives .
Biological Activity
1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The 4-methyltriazole moiety is known for its role in modulating enzyme activity and influencing cellular pathways. Research indicates that the compound may exhibit antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives containing the triazole ring have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Antitumor Activity
Research has highlighted the potential antitumor effects of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers and symptoms associated with conditions like arthritis. The proposed mechanism involves inhibition of pro-inflammatory cytokines.
Case Study 1: Antitumor Efficacy
A study conducted on the impact of this compound on breast cancer cells revealed that treatment led to a significant decrease in cell viability compared to control groups. The study utilized the MTT assay to quantify cell proliferation and demonstrated that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as an antimicrobial agent.
Q & A
Q. What are the key synthetic strategies for preparing 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step reactions: (i) Functionalization of the piperidine ring with a 4-methyl-1,2,4-triazole moiety via nucleophilic substitution or coupling reactions. (ii) Introduction of the propenone group through acylation or condensation reactions. Key intermediates are characterized using NMR spectroscopy (e.g., H and C) for structural elucidation and mass spectrometry (MS) to confirm molecular weight . Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., CsCO) are critical for optimizing yields .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, particularly distinguishing between enone (C=O) and triazole ring signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1750 cm) and triazole ring vibrations .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities, as demonstrated in structurally similar triazole-piperidine derivatives .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Answer : Challenges include:
- Low solubility : Use polar aprotic solvents (e.g., DMF) or gradient chromatography.
- Byproduct formation : Optimize reaction stoichiometry and employ silica gel column chromatography for isolation .
- Hygroscopicity : Store under inert atmosphere (N/Ar) with desiccants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the propenone moiety?
- Answer :
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C in ethanol) to drive acylation without side reactions .
- Catalyst Screening : Test bases like KCO or DBU for efficient enone formation.
- Solvent Selection : Use anhydrous solvents to minimize hydrolysis of reactive intermediates .
- Reaction Monitoring : Employ TLC or HPLC to track progress and adjust parameters in real time .
Q. How can contradictory bioactivity data across similar triazole derivatives be resolved?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl group on triazole, piperidine conformation) and compare bioactivity trends .
- Biological Assay Validation : Ensure consistent assay conditions (e.g., cell lines, concentrations) and use positive controls (e.g., reference drugs like PKI-402 for anticancer activity) .
- Computational Docking : Model interactions with target proteins (e.g., kinases) to rationalize discrepancies between in vitro and in vivo results .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Answer :
- Molecular Dynamics (MD) Simulations : Study solubility and membrane permeability based on logP values and hydrogen-bonding capacity.
- ADMET Prediction Tools : Use software like SwissADME to estimate absorption, metabolism, and toxicity profiles.
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Methodological Notes
- Contradictory Data Handling : Cross-validate spectroscopic data with X-ray crystallography when stereochemical assignments conflict .
- Scale-Up Considerations : Transitioning from lab-scale to gram-scale synthesis may require switching from batch to flow reactors for improved heat management .
- Biological Testing : Prioritize assays relevant to the compound’s structural motifs (e.g., antimicrobial testing for triazoles, kinase inhibition for enones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
